methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate” is a chemical compound with the molecular formula C12H8N2O3S . It has been used in various studies and has shown potential in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . In one study, substituted 4H-pyrimido-benzothiazoles were synthesized successfully by cyclo-condensation of ethylacetoacetate, aromatic aldehydes with different substituents, and 2-aminobenzothiazole .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical and Chemical Properties Analysis
This compound appears as a pale yellow powder . Its melting point is between 175–178 °C . The compound’s IR, 1H NMR, and 13C NMR spectra provide information about its functional groups and structure .Scientific Research Applications
Synthesis of N-Bridged Heterocycles
- Fogla et al. (2009) detailed the synthesis of N-bridged heterocycles, specifically 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones, using 2-aminobenzothiazoles and ethylacetoacetate. This process involves dehydrative condensation followed by cyclization, highlighting the chemical reactivity of the compound (Fogla, Ankodia, Sharma, & Kumar, 2009).
Synthesis of Substituted Carboxylic Acids and Esters
- Alaimo (1973) synthesized a series of substituted 4-oxo-3-(4H-pyrimido[2,1-b]benzothiazole)carboxylic acids and esters, including a novel 9-aza analog. This work represents the first preparation of this new heterocyclic ring (Alaimo, 1973).
Synthesis of Disubstituted Derivatives
- Baheti, Kapratwar, & Kuberkar (2002) prepared 4H-Pyrimido[2,1-b]benzothiazole-2-thiomethyl-3-cyano-4-one, exploring its potential for further chemical modifications. This study demonstrates the versatility of the compound for creating various chemically diverse derivatives (Baheti, Kapratwar, & Kuberkar, 2002).
Biological and Pharmacological Applications
Antimicrobial and Antitumor Properties
- Bondock (2015) investigated new triheterocyclic ring systems derived from 2-oxo-2H-pyrimido[2,1-b]benzothiazole-3-carbonitrile. These compounds showed promising antimicrobial activity against various bacteria and fungi strains, suggesting potential biomedical applications (Bondock, 2015).
Synthesis and Antimicrobial Evaluation
- Bhoi, Borad, Pithawala, & Patel (2016) focused on the synthesis and biological evaluation of polyheterocyclic benzothiazole derivatives. These compounds were assessed for antibacterial, antioxidant, and antitubercular activities, highlighting their potential in pharmacological research (Bhoi, Borad, Pithawala, & Patel, 2016).
Synthesis and Anticancer Activity
- Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar (2013) synthesized and evaluated 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives for anticancer activity. The findings indicated significant activity against various cancer cell lines, showcasing the compound's potential in cancer research (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).
Future Directions
The future directions for research on this compound could include further exploration of its potential medicinal properties, such as its antimicrobial and antitumor activities . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
Properties
IUPAC Name |
methyl 4-oxopyrimido[2,1-b][1,3]benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c1-17-11(16)7-6-10(15)14-8-4-2-3-5-9(8)18-12(14)13-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBITWBBCIJHLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C3=CC=CC=C3SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.